4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate typically involves the esterification of 4-pentylphenol with 4-(trans-4-butylcyclohexyl)benzoic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes . The aromatic rings may also interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate
- 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
Uniqueness
4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific combination of a pentylphenyl group and a butylcyclohexyl group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-pentylphenyl) 4-(4-butylcyclohexyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O2/c1-3-5-7-9-23-12-20-27(21-13-23)30-28(29)26-18-16-25(17-19-26)24-14-10-22(11-15-24)8-6-4-2/h12-13,16-22,24H,3-11,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEMVWGALIVVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633053 | |
Record name | 4-Pentylphenyl 4-(4-butylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90937-41-0 | |
Record name | 4-Pentylphenyl 4-(4-butylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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